Dihydromethylsterigmatocystin
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Overview
Description
Dihydromethylsterigmatocystin is a member of sterigmatocystins.
Scientific Research Applications
Anticancer Effects
Dihydromethysticin (DHM), a compound related to dihydromethylsterigmatocystin, has been studied for its anticancer properties. In osteosarcoma cells, it induces apoptosis and disrupts the mitochondrial membrane potential through the modulation of the PI3K/Akt pathway, suggesting potential as a cancer therapy agent (Dai, Huang, & He, 2015).
Another study demonstrated the ability of DHM to inhibit colorectal cancer cell proliferation, migration, and invasion, and to promote apoptosis and cell cycle arrest. This effect is potentially mediated via the NLRC3/PI3K pathway, positioning DHM as a candidate for colorectal cancer treatment (Pan et al., 2020).
Research on leukemia cells showed that 7,8-dihydromethysticin, a compound structurally related to this compound, inhibited cell proliferation and induced cell cycle arrest. It also suppressed cell migration and invasion, affecting the JAK/STAT signalling pathway and mitochondrial membrane potential (Xiao, Deng, Jiang, & Wang, 2021).
Neuroprotective and Neurophysiological Effects
Kawain and dihydromethysticin, related to this compound, have shown protective effects against ischemic brain damage in rodent models. This suggests their potential use in neuroprotection, possibly mediated by constituents like methysticin and dihydromethysticin (Backhauß & Krieglstein, 1992).
The effects of kawain and dihydromethysticin on field potential changes in the hippocampus indicate their role in modulating NMDA receptors and voltage-dependent calcium channels, relevant for their anticonvulsant, analgesic, and anxiolytic properties (Walden et al., 1997).
Metabolic Pathways and Pharmacokinetics
- A study on the metabolism of dihydromethysticin, a compound similar to this compound, identified its metabolic profiles. Understanding these metabolic pathways is crucial for comprehending the disposition of such compounds (Cheng et al., 2022).
Properties
Molecular Formula |
C18H14O7 |
---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
(3S,7R)-10,15-dihydroxy-11-methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1(12),2(9),10,14,16,18-hexaen-13-one |
InChI |
InChI=1S/C18H14O7/c1-22-16-12-13(20)11-8(19)3-2-4-9(11)24-15(12)10-7-5-6-23-18(7)25-17(10)14(16)21/h2-4,7,18-19,21H,5-6H2,1H3/t7-,18+/m0/s1 |
InChI Key |
FAYWFTGEUVDVPA-ULCDLSAGSA-N |
Isomeric SMILES |
COC1=C(C2=C([C@@H]3CCO[C@@H]3O2)C4=C1C(=O)C5=C(C=CC=C5O4)O)O |
Canonical SMILES |
COC1=C(C2=C(C3CCOC3O2)C4=C1C(=O)C5=C(C=CC=C5O4)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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